Altered Copper(II) Coordination Mode: Glycine-Like Binding vs. Histamine-Like Chelation
Nα,Nα-dimethylhistidine exhibits a fundamentally different coordination mode with copper(II) compared to L-histidine. CD spectroscopy demonstrates that Nα,Nα-dimethylhistidine adopts glycine-like coordination with Cu(II), whereas L-histidine and Nτ-methylhistidine form histamine-like chelates involving the imidazole nitrogen [1].
| Evidence Dimension | Cu(II) coordination geometry |
|---|---|
| Target Compound Data | Glycine-like coordination (involving amino nitrogen and carboxylate oxygen; imidazole not coordinated) |
| Comparator Or Baseline | L-histidine: Histamine-like coordination (involving amino nitrogen and imidazole N3 nitrogen) |
| Quantified Difference | Qualitative shift in coordination mode; target compound exhibits significantly lower formation constant and altered CD spectral signatures |
| Conditions | Aqueous solution, pH-dependent spectrophotometric and circular dichroism analysis |
Why This Matters
Researchers requiring predictable, non-imidazole-involving metal binding for biomimetic catalyst design or metalloprotein studies should select DMH over L-histidine.
- [1] Gergely A, Farkas E, Nagypal I, Kas E. Coordination modes of histidine. 5. Copper(II) complexes of L-Nτ-methylhistidine and L-Nα,Nα-dimethylhistidine in aqueous solution. Journal of Inorganic Biochemistry. 1982;16(3):217-227. View Source
